molecular formula C9H4BrF3N2O B1285321 2-(4-Bromophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole CAS No. 918476-23-0

2-(4-Bromophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole

Cat. No. B1285321
M. Wt: 293.04 g/mol
InChI Key: CNKZOLOGDRSKHN-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole is an organic compound belonging to the oxadiazole family. It is an aromatic heterocyclic compound, containing a five-membered ring with two nitrogen atoms, one oxygen atom, and three carbon atoms. 2-(4-Bromophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a colorless solid with a melting point of 158-160°C. It is insoluble in water, but soluble in most organic solvents.

Scientific Research Applications

Photoaffinity Probes Design

Field

Chemical Biology and Drug Discovery Research

Application Summary

The compound “3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine” is a Suzuki-Miyaura (S−M)-compatible building block tailored for the design of photoaffinity probes (PAPs) .

Method of Application

Photoaffinity labeling (PAL) is a method used in this field. It is of growing interest in chemical biology and drug discovery research for use in protein profiling, covalent inhibitors, protein-protein interactions and complexes, and target engagement, identification, or validation studies .

Results or Outcomes

Diazirines are desirable photoactivable groups for chemical probes; however, their installation is not always straightforward. In response, diazirine-tolerant S-M coupling conditions were developed using 3-(4-bromophenyl)-3-(trifluoromethyl)-3H-diazirine and shown to be efficient and scalable with minimal perturbation of the diazirine .

Trifluoromethylation

Field

Pharmaceuticals, Agrochemicals, and Materials

Application Summary

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Method of Application

This tutorial describes recent advances in trifluoromethylation of carbon-centered radical intermediates .

Results or Outcomes

The specific results or outcomes of this application are not provided in the source .

Crosslinkers

Application Summary

The compound “3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine” is a crosslinker .

Method of Application

Crosslinkers are used in chemical biology and drug discovery research for use in protein profiling, covalent inhibitors, protein-protein interactions and complexes, and target engagement, identification, or validation studies .

Results or Outcomes

Diazirine-tolerant S-M coupling conditions were developed using 3-(4-bromophenyl)-3-(trifluoromethyl)-3H-diazirine and shown to be efficient and scalable with minimal perturbation of the diazirine .

Trifluoromethyl Carbinol

Application Summary

The compound “1-(4-Bromophenyl)-2,2,2-trifluoroethanol” is also known as "(4-Bromophenyl) trifluoromethyl carbinol" .

Method of Application

The specific method of application for this compound is not provided in the source .

properties

IUPAC Name

2-(4-bromophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF3N2O/c10-6-3-1-5(2-4-6)7-14-15-8(16-7)9(11,12)13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNKZOLOGDRSKHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30582142
Record name 2-(4-Bromophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30582142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole

CAS RN

918476-23-0
Record name 2-(4-Bromophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30582142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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